N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine derivative, which is then reacted with a thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring can interact with biological macromolecules, while the thiophene and sulfonamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonyl chloride
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a thiophene ring, which can confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential for interaction with biological targets.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-18-9-8-15-6-4-12(5-7-15)11-14-20(16,17)13-3-2-10-19-13/h2-3,10,12,14H,4-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZJUIDIJKVGCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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